molecular formula C9H13NO3 B562965 rac Epinephrine-d3 CAS No. 1189977-29-4

rac Epinephrine-d3

Cat. No.: B562965
CAS No.: 1189977-29-4
M. Wt: 186.225
InChI Key: UCTWMZQNUQWSLP-FIBGUPNXSA-N
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Description

Rac Epinephrine-d3 is a deuterated form of the well-known compound epinephrine, also known as adrenaline. It is a racemic mixture, meaning it contains equal parts of both enantiomers (d-epinephrine and l-epinephrine). This compound is primarily used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .

Mechanism of Action

Target of Action

Rac Epinephrine-d3, also known as Racepinephrine, is a non-selective agonist at α- and β-adrenergic receptors . These receptors are all G-protein-coupled receptors . The primary therapeutic effect of Epinephrine arises from its agonist action on β2-adrenergic receptors .

Mode of Action

The interaction of this compound with its targets leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production . This results in the relaxation of various tissues, including bronchial smooth muscles . It works by widening the airway, which makes it easier to breathe .

Biochemical Pathways

The activation of β2-adrenergic receptors by this compound leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production . This results in the relaxation of bronchial smooth muscles . The PI3K and Rac pathways may also be involved, with PI3Ks interacting with activated Rac, leading to Rac signaling amplification .

Pharmacokinetics

When given subcutaneously or intramuscularly, Epinephrine has a rapid onset and short duration of action . It induces bronchial smooth muscle relaxation to relieve respiratory distress in asthma . More detailed pharmacokinetic studies, particularly those involving absorption, distribution, metabolism, and excretion (ADME) properties, are needed for a comprehensive understanding of this compound.

Result of Action

The primary result of this compound action is the relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic epinephrine via inhalation resulted in improved clinical symptoms such as wheezing and retractions .

Biochemical Analysis

Biochemical Properties

“rac Epinephrine-d3” is a racemic mixture consisting of d-Epinephrine and l-Epinephrine enantiomers . It acts as a non-selective α- and β-adrenergic receptor agonist . The main therapeutic effect of “this compound” arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production .

Cellular Effects

“this compound” induces bronchial smooth muscle relaxation to relieve respiratory distress in asthma . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic epinephrine via inhalation resulted in improved clinical symptoms such as wheezing and retractions .

Molecular Mechanism

The molecular mechanism of “this compound” involves its non-selective agonist action at α- and β-adrenergic receptors, which are all G-protein-coupled receptors . It causes smooth muscle relaxation on various tissues, including bronchial smooth muscles .

Temporal Effects in Laboratory Settings

When given subcutaneously or intramuscularly, epinephrine has a rapid onset and short duration of action .

Metabolic Pathways

“this compound” is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . PNMT expression, in turn, is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .

Transport and Distribution

It is known that it is an active ingredient in oral inhalation over-the-counter products as racepinephrine hydrochloride .

Subcellular Localization

It is known that epinephrine acts on α- and β-adrenergic receptors, which are all G-protein-coupled receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Epinephrine-d3 involves the incorporation of deuterium atoms into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterated product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .

Chemical Reactions Analysis

Types of Reactions: Rac Epinephrine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rac Epinephrine-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the fate of epinephrine in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of epinephrine.

    Industry: Applied in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Uniqueness: Rac Epinephrine-d3 is unique due to its stable isotopic labeling, which allows for precise tracking in various studies. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways and reaction mechanisms is crucial .

Biological Activity

Rac Epinephrine-d3, also known as d3-adrenaline, is a deuterated form of epinephrine, characterized by the incorporation of three deuterium atoms into its molecular structure. This isotopic labeling allows for enhanced tracking and analysis in pharmacokinetic studies, particularly through mass spectrometry techniques. While this compound does not exhibit inherent biological activity akin to its non-deuterated counterpart, it plays a crucial role in research applications aimed at understanding the metabolism and physiological effects of epinephrine.

Structure and Properties

This compound shares the core structure of epinephrine, which consists of a catechol ring attached to an ethylamine side chain. The key modification is the replacement of three hydrogen atoms in the methyl group with deuterium, resulting in a CD3 group. This alteration does not significantly affect the chemical properties but allows for differentiation during analytical procedures.

Structural Comparison Table

PropertyRegular EpinephrineThis compound
Molecular FormulaC₉H₁₃N₁O₃C₉D₃N₁O₃
Deuterium Atoms03
Molecular Weight183.24 g/mol186.29 g/mol

Although this compound itself does not possess biological activity, it serves as a tracer for studying the metabolic pathways of epinephrine. Regular epinephrine acts as a sympathomimetic hormone, mimicking the effects of the sympathetic nervous system by binding to α- and β-adrenergic receptors. The primary therapeutic effects arise from its action on β2-adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent physiological responses such as bronchodilation and increased heart rate.

Research Applications

This compound is primarily utilized in pharmacokinetic studies to assess the metabolism of epinephrine in various contexts:

  • Metabolic Pathway Tracking : The incorporation of deuterium allows researchers to trace the metabolic fate of epinephrine in vivo, providing insights into its pharmacokinetics and dynamics.
  • Mass Spectrometry : The distinct mass of this compound facilitates its detection and quantification in complex biological matrices, enhancing the accuracy of pharmacological studies.

Case Study: Pharmacokinetic Analysis

A study focusing on the pharmacokinetics of inhaled epinephrine formulations utilized this compound as a tracer. The results indicated significant differences in systemic exposure between formulations:

ParameterEpi-HFA (d3)Epi-CFC
AUC (ng·mL·min)8.5 ± 5.26.2 ± 4.1
Cmax (pg/mL)18046
tmax (min)22
Half-life (min)2.6Similar

These findings illustrate that this compound can effectively differentiate between pharmacological profiles and enhance our understanding of drug behavior in clinical settings.

Properties

IUPAC Name

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyladrenaline 2 is dissolved in about 10 ml of water and about 5 ml of 18% sulfuric acid (pH: about 5.5), about 50 mg of palladium-charcoal (10%) are added and the mixture is hydrogenated at about 60° C. under 2 bar of hydrogen pressure. It is then evaporated down to about half its volume, about 20 ml of methanol are added and the mixture is cooled. The crystalline product (adrenaline sulphate 3) is filtered off and dried.
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5 mL
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50 mg
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